Pentaphospholane, pentaethyl-

Description

Context and Significance in Organophosphorus Chemistry

Cyclopolyphosphines, with the general formula (RP)n, are a significant class of organophosphorus compounds where 'R' is an organic substituent and 'n' represents the number of phosphorus atoms in the ring. wikipedia.org These compounds are notable for the instability and interchangeability of their cyclic and acyclic forms, a stark contrast to the stability of high molecular weight phosphorus allotropes. iupac.org The study of cyclopolyphosphines offers insights into the fundamental nature of phosphorus-phosphorus bonds and the influence of organic substituents on the stability and reactivity of the phosphorus ring. iupac.org

The synthesis of the first phenyl-substituted cyclopolyphosphine, (PhP)n, dates back to 1877. iupac.org Since then, a variety of cyclopolyphosphines with different ring sizes (n=3, 4, 5, and 6) and organic groups have been characterized. iupac.org These compounds are crucial intermediates and building blocks in organophosphorus chemistry, finding use in the synthesis of more complex phosphorus-containing molecules and as ligands in transition metal catalysis. wikipedia.orgethernet.edu.et The reactivity of the P-P bond in these rings allows for a diverse range of chemical transformations, making them valuable synthons for the creation of novel organophosphorus structures.

Structural Characteristics of Cyclic Polyphosphines

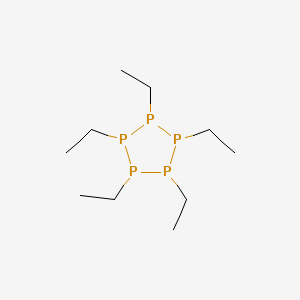

Cyclic polyphosphines are known to exist in various ring sizes, typically from three to six phosphorus atoms. wikipedia.org The specific ring size formed can be influenced by the steric bulk of the organic substituent 'R'. For instance, bulkier substituents tend to favor the formation of smaller rings. doi.org The phosphorus atoms in the ring are in the +3 oxidation state and are connected by single bonds. The geometry of these rings is not planar, and they adopt various puckered conformations to minimize ring strain. acs.orgiucr.org

The parent compound for the five-membered ring system is cyclopentaphosphine, (PH)5. wikipedia.org Its organic derivatives, such as Pentaphospholane, pentaethyl- ((C2H5)P)5, follow the same fundamental five-membered ring structure. The arrangement of the phosphorus atoms in these five-membered rings, known as phospholanes, is a key determinant of their chemical behavior.

The organic substituents (R-groups) attached to the phosphorus atoms have a significant impact on the stereochemistry and conformation of the cyclopolyphosphine ring. tdl.org Each phosphorus atom in the ring is a stereocenter due to the presence of the lone pair of electrons and the two adjacent phosphorus atoms, leading to the possibility of multiple diastereomers. However, often only one isomer is predominantly observed. wikipedia.org

The orientation of the R-groups can be either axial or equatorial relative to the plane of the ring. For example, in the case of cyclo-P6(C6H5)6, all the phenyl substituents are found in the equatorial position. wikipedia.org The interplay between the steric and electronic effects of the R-groups and the inherent strain of the phosphorus ring leads to specific, preferred ring conformations. acs.org These conformations can be studied using techniques like ³¹P NMR spectroscopy, which provides valuable information about the chemical environment of each phosphorus atom and the coupling between them. acs.orgacs.org The conformational stability of these rings is a critical aspect of their chemistry, influencing their reactivity and the types of products they form in chemical reactions. acs.orgacs.org

Structure

3D Structure

Properties

CAS No. |

4141-67-7 |

|---|---|

Molecular Formula |

C10H25P5 |

Molecular Weight |

300.17 g/mol |

IUPAC Name |

1,2,3,4,5-pentaethylpentaphospholane |

InChI |

InChI=1S/C10H25P5/c1-6-11-12(7-2)14(9-4)15(10-5)13(11)8-3/h6-10H2,1-5H3 |

InChI Key |

QOJQMTQKENBFEU-UHFFFAOYSA-N |

Canonical SMILES |

CCP1P(P(P(P1CC)CC)CC)CC |

Origin of Product |

United States |

Synthetic Methodologies of Pentaphospholane, Pentaethyl

Direct Synthesis Routes from Elemental Phosphorus and Grignard Reagents

One of the most direct and cost-effective methods for producing cyclopolyphosphines involves the reaction of elemental phosphorus, typically white phosphorus (P₄), with a Grignard reagent in the presence of an alkyl halide. tdl.org This approach is valued for its use of readily available and inexpensive starting materials. tdl.orguni-regensburg.denih.gov The general reaction can be represented as:

P₄ + 2RMgX + RX → (RP)n + 2MgX₂

However, a significant drawback of this method is the typically low yield of the desired cyclopolyphosphine. tdl.org The reaction often produces a complex mixture of products, including large quantities of higher polymers, which can make purification challenging. tdl.org

For the synthesis of pentaethylpentaphospholane, the Grignard reagent used would be ethylmagnesium halide (e.g., ethylmagnesium bromide). The reaction with white phosphorus would lead to the formation of a mixture of ethyl-substituted polyphosphines, from which the five-membered ring, pentaethylpentaphospholane, would need to be isolated.

Table 1: Key Components in Direct Synthesis

| Component | Role | Example |

| Elemental Phosphorus | Phosphorus source | White Phosphorus (P₄) |

| Grignard Reagent | Alkylating agent | Ethylmagnesium Bromide (C₂H₅MgBr) |

| Alkyl Halide | Co-reagent | Ethyl Bromide (C₂H₅Br) |

Synthesis through Phosphorus Trichloride (B1173362) and Magnesium Ethyl

A common and effective alternative for the synthesis of cyclopolyphosphines is the reaction of phosphorus trichloride (PCl₃) with an organomagnesium compound, such as a Grignard reagent. google.comscholaris.ca In the case of pentaethylpentaphospholane, this would involve the reaction of phosphorus trichloride with ethylmagnesium bromide or a similar ethylmagnesium species.

This method generally offers better control over the reaction and can lead to higher yields of the desired cyclopolyphosphine compared to the direct synthesis from elemental phosphorus. The reaction proceeds through the substitution of the chlorine atoms on the phosphorus trichloride with ethyl groups from the Grignard reagent. Subsequent condensation and cyclization reactions then lead to the formation of the five-membered phosphorus ring.

The reaction can be influenced by various factors, including the stoichiometry of the reactants, the reaction temperature, and the solvent used. For instance, the use of tetrahydrofuran (B95107) (THF) as a solvent has been shown to be advantageous in similar Grignard reactions for the synthesis of chlorodiisopropylphosphine, as it can accelerate the reaction and increase the yield. google.com

Table 2: Reactants for PCl₃-based Synthesis

| Reactant | Chemical Formula | Role |

| Phosphorus Trichloride | PCl₃ | Phosphorus source |

| Ethylmagnesium Bromide | C₂H₅MgBr | Ethylating agent |

Exploring Alternative and Elaborate Synthetic Pathways for Cyclopolyphosphines

Beyond the more direct routes, several alternative and more elaborate synthetic pathways for cyclopolyphosphines have been developed. tdl.org While these methods may be more complex and sometimes result in lower yields, they can offer access to specific ring sizes or functionalized cyclopolyphosphines that are not easily obtained through other means. tdl.org

One such approach involves the dehydrohalogenation of primary phosphines. researchgate.net For example, the reaction of an alkyldichlorophosphine with a reducing agent can lead to the formation of a cyclopolyphosphine. Other methods include the reduction of phosphorus-halides with alkali or alkali-earth metals. core.ac.uk

Researchers have also explored the use of organozinc reagents as alternatives to Grignard reagents, particularly in cases where Grignard reagents react unselectively. researchgate.net Furthermore, the development of step-saving synthetic shortcuts, such as those utilizing C-H activation, is an ongoing area of research aimed at improving the efficiency of organophosphorus compound synthesis. nih.gov

Influence of Solvent on Reaction Outcomes and Scrambling Pathways

The choice of solvent can significantly impact the outcome of cyclopolyphosphine synthesis. Solvents can influence reaction rates, product distribution, and the stability of intermediates. researchgate.netrsc.org The polarity of the solvent, for instance, can affect the solubility of reactants and the solvation of transition states, thereby altering the reaction pathway. researchgate.net

In the context of Grignard-based syntheses, ethereal solvents like diethyl ether or tetrahydrofuran (THF) are commonly used. google.com THF has been reported to accelerate reactions and improve yields in the synthesis of related phosphine (B1218219) compounds. google.com The solvent can also play a role in "scrambling" pathways, where phosphorus-phosphorus bonds are broken and reformed, leading to a mixture of different ring sizes. The nature of the solvent can influence the equilibrium between these different cyclic and polymeric phosphines.

Challenges in Synthetic Control and Yield Optimization for Cyclic Polyphosphines

A primary challenge in the synthesis of cyclic polyphosphines, including pentaethylpentaphospholane, is achieving control over the ring size and optimizing the yield of the desired product. tdl.org Many synthetic methods produce a mixture of cyclic compounds with varying numbers of phosphorus atoms in the ring (e.g., three-, four-, five-, and six-membered rings), as well as linear and branched polymers. tdl.org

Separating these different products can be difficult due to their similar physical properties. The formation of higher polymers, in particular, can significantly reduce the yield of the desired cyclopolyphosphine. tdl.org The air-sensitive nature of many cyclopolyphosphines further complicates their synthesis and purification, requiring the use of inert atmosphere techniques. tdl.org

Ongoing research focuses on developing more selective synthetic methods that favor the formation of a specific ring size. This includes the investigation of new catalysts, the use of templates to guide the cyclization process, and the fine-tuning of reaction conditions such as temperature, solvent, and reactant stoichiometry. researchgate.netresearchgate.netrsc.org

Spectroscopic Characterization Techniques and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Cyclopolyphosphines

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a fundamental tool for studying phosphorus-containing compounds. researchgate.net It provides information on the chemical environment, connectivity, and dynamic behavior of phosphorus atoms within a molecule. researchgate.netmdpi.com

Historically, determining the precise ring size of cyclopolyphosphines in solution using ³¹P NMR spectroscopy presented significant challenges. acs.org Early studies of compounds like ethylcyclopolyphosphine often reported that the spectra consisted of a single broad singlet. acs.org This was interpreted as evidence for the equivalence of all phosphorus atoms in the molecule on the NMR timescale. acs.org Such a result made it difficult to distinguish between different ring sizes (e.g., a four-membered versus a five-membered ring), as both could potentially exhibit this feature due to rapid conformational changes or pseudorotation in solution. acs.org This ambiguity was a notable point of confusion in the characterization of cyclopolyphosphines, leading to conflicting reports based on different analytical techniques. acs.org However, later developments have shown that observing the proton-decoupled ³¹P NMR spectrum can allow for the determination of the ring size of cyclopolyphosphines, (RP)n, in solution. nih.gov

The observation of a single resonance in the ³¹P NMR spectrum of many cyclopolyphosphines points to the chemical equivalence of the phosphorus nuclei in solution. acs.org This equivalence arises from dynamic processes that occur rapidly at room temperature, averaging the magnetic environments of the individual phosphorus atoms. For a five-membered ring like Pentaphospholane, pentaethyl-, the puckered ring undergoes rapid pseudorotation. This conformational fluxionality ensures that, over the timescale of the NMR experiment, each phosphorus atom experiences the same average environment, resulting in a single, time-averaged signal. acs.org Therefore, while the singlet confirms the presence of a cyclopolyphosphine structure with equivalent phosphorus atoms, it does not, by itself, definitively establish the ring size without further experimental data or more advanced NMR techniques. acs.org

| NMR Technique | Observation for Cyclopolyphosphines | Interpretation | Challenges & Developments |

| ³¹P NMR | Often a broad singlet is observed. acs.org | All phosphorus atoms are chemically equivalent on the NMR timescale due to rapid dynamic processes in solution. acs.org | Historically made ring size determination difficult. acs.org Proton-decoupled ³¹P NMR can aid in determining ring size. nih.gov |

Challenges in Ring Size Determination by ³¹P NMR Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. rcsb.org By measuring the angles and intensities of diffracted X-rays, a detailed electron density map of the crystal is generated, revealing atomic positions, bond lengths, and bond angles. rcsb.orgglycoforum.gr.jp This technique has been crucial for establishing the solid-state structures of several cyclopolyphosphine compounds with certainty. acs.org

For cyclopolyphosphines with the general formula (RP)n, the phosphorus atoms form a puckered ring. A key structural feature, confirmed by X-ray crystallography in related compounds, is the arrangement of the organic substituent groups (R) and the lone pairs on the phosphorus atoms. acs.org To minimize steric hindrance between the bulky substituent groups and electrostatic repulsion between the lone pairs, the substituents are typically found to alternate in a trans manner around the ring. acs.org In the case of Pentaphospholane, pentaethyl-, this means the five ethyl groups would be arranged on alternating sides of the average plane of the five-membered phosphorus ring. Each phosphorus atom maintains an approximate tetrahedral geometry, considering the two P-P bonds, the P-C bond, and the lone pair. acs.org

| Structural Feature | Description for Pentaphospholane, pentaethyl- | Method of Determination |

| Molecular Formula | (C₂H₅P)₅ | - |

| Ring Composition | Five phosphorus atoms | X-ray Crystallography acs.org |

| Ring Conformation | Puckered, non-planar | X-ray Crystallography acs.org |

| Substituent Arrangement | Ethyl groups alternate in a trans fashion around the ring to minimize steric and electronic repulsion. acs.org | X-ray Crystallography acs.org |

| Phosphorus Geometry | Approximately tetrahedral (including the lone pair). acs.org | X-ray Crystallography acs.org |

Ultraviolet Photoelectron Spectroscopy for Molecular Orbital Studies

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful experimental technique used to investigate the electronic structure of molecules by measuring the kinetic energies of photoelectrons emitted upon irradiation with vacuum UV radiation. libretexts.org The energy of the incident photons is known, and by measuring the kinetic energy of the ejected electrons, the binding energy of these electrons can be determined. numberanalytics.com According to Koopmans' theorem, these binding energies can be correlated to the energies of the occupied molecular orbitals (MOs). numberanalytics.com UPS is particularly sensitive to the valence electrons, which are directly involved in chemical bonding. libretexts.org

The application of UPS to organophosphorus compounds provides direct insight into their valence orbital structures. nih.govacs.org The resulting spectrum displays a series of bands, with each band corresponding to the ionization from a specific molecular orbital. libretexts.org For a molecule like Pentaphospholane, pentaethyl-, the UPS spectrum would reveal the energies of the highest occupied molecular orbitals (HOMO), which are primarily derived from the phosphorus lone pairs and the P-P sigma bonds. By analyzing the ionization potentials, researchers can understand the electronic effects of the ethyl substituents and the nature of the P-P interactions within the ring. nih.govnumberanalytics.com This information is vital for understanding the molecule's reactivity and bonding characteristics. numberanalytics.com

| Spectroscopic Technique | Information Obtained | Relevance to Pentaphospholane, pentaethyl- | Example Data (Illustrative from related compounds) |

| Ultraviolet Photoelectron Spectroscopy (UPS) | Measures the binding energies of valence electrons. libretexts.org | Provides direct experimental data on the energies of occupied molecular orbitals (MOs), such as the HOMO. numberanalytics.comuni-jena.de | Vertical ionization potentials for trimethyl phosphate (B84403) (eV): 10.81, 11.4, 11.93, etc. nih.gov |

Coordination Chemistry and Ligand Applications of Pentaphospholane, Pentaethyl

Pentaphospholane, Pentaethyl- as a Ligand in Transition Metal Complexes

Transition metal complexes are compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. scispace.comlookchem.com Phosphorus-containing ligands, particularly phosphines, are of significant interest due to their electronic and steric properties, which can be fine-tuned to influence the reactivity and stability of the resulting metal complexes. researchgate.net While Pentaphospholane, pentaethyl- possesses multiple phosphorus atoms with lone pairs of electrons, making it a potential multidentate ligand, specific studies detailing its complexation with transition metals are not prominent in the available literature.

Cyclic phosphorus ligands can coordinate to metal centers in various ways, acting as σ-donors through their phosphorus lone pairs. libretexts.org The geometry of the resulting complex is influenced by factors such as the size of the metal, its oxidation state, and the steric bulk of the ligand. ntu.edu.sg Depending on the number of phosphorus atoms that bind to the metal, a cyclic phosphine (B1218219) can act as a monodentate, bidentate, or polydentate ligand. nih.gov For a ligand like Pentaphospholane, pentaethyl-, with five potential donor sites, coordination could theoretically lead to a variety of structures, including chelate rings or bridging modes between multiple metal centers. Common coordination geometries for transition metal complexes include tetrahedral, square planar, and octahedral arrangements. nih.gov

The coinage metals (Copper, Silver, and Gold) readily form complexes with phosphine ligands. mdpi.comrsc.org The synthesis of such complexes typically involves the reaction of a metal salt (e.g., a halide or triflate) with the phosphine ligand in a suitable solvent. nih.govnih.gov For instance, copper(I) and gold(I) often form linear, two-coordinate complexes with phosphine ligands, although higher coordination numbers are also known. nih.gov The interaction between coinage metals and phosphine ligands is crucial in catalysis and materials science. scispace.com While the coordination chemistry of various phosphine ligands with coinage metals is well-established, specific examples involving Pentaphospholane, pentaethyl- are not detailed in the surveyed literature.

Phosphine ligands form stable complexes with a wide range of transition metals beyond the coinage group, including cobalt, iridium, and iron. nih.govacs.orgmit.edu The synthesis often follows similar routes, by reacting the ligand with a suitable metal precursor, such as a carbonyl or halide complex. Iron complexes with phosphine ligands are common, and their stability and reactivity are of great interest. Likewise, cobalt and iridium complexes with phosphine ligands are important in catalysis. acs.orgcdnsciencepub.com The specific reactions of Pentaphospholane, pentaethyl- with salts of cobalt, iridium, or iron to form stable complexes have not been specifically reported in the available research.

Formation of Metal Complexes with Coinage Metal Salts (e.g., Cu, Ag, Au)

Stereochemical Aspects of Coordination (e.g., syn- and anti-Isomeric Metal Complexes)

Stereochemistry in coordination compounds deals with the three-dimensional arrangement of ligands around a central metal atom. scispace.com When multidentate or multiple ligands are involved, isomers can arise. For example, in octahedral or square planar complexes, ligands can be arranged adjacent to each other (cis or syn) or opposite each other (trans or anti). nih.gov The relative orientation of substituents on a cyclic ligand can also lead to different stereoisomers upon coordination. For instance, studies on other cyclic polyphosphines have shown the formation of both syn- and anti-isomeric metal complexes, which can have different spectroscopic and reactive properties. libretexts.orgnih.gov Computational studies can often help in understanding the relative stabilities of these isomers. nih.gov There is no specific data available on the syn- and anti-isomers of metal complexes formed with Pentaphospholane, pentaethyl-.

Electronic Properties of Phosphorus-Based Ligands

The electronic properties of phosphine ligands are a key factor in their utility in coordination chemistry and catalysis. researchgate.net These properties are typically described by their σ-donating and π-accepting abilities. The phosphorus atom donates its lone pair of electrons to form a σ-bond with the metal. Simultaneously, it can accept electron density from filled metal d-orbitals into its empty σ* orbitals (P-C or P-P bonds), a phenomenon known as π-backbonding. cdnsciencepub.com The nature of the substituents on the phosphorus atom significantly influences these properties; electron-donating groups (like alkyl groups) enhance the σ-donor strength, while electron-withdrawing groups increase the π-acceptor character. The electronic properties can be experimentally probed using techniques like infrared (IR) spectroscopy of metal carbonyl complexes, where the C-O stretching frequency serves as an indicator of the electron density on the metal.

Below is a table illustrating typical electronic parameters for various phosphine ligands, although data for Pentaphospholane, pentaethyl- is not available.

| Ligand | Tolman Electronic Parameter (ν(CO) in cm⁻¹) | Classification |

| P(t-Bu)₃ | 2056.1 | Strongly Donating |

| PPh₃ | 2068.9 | Moderately Donating |

| P(OPh)₃ | 2085.3 | Weakly Donating, π-Accepting |

| PF₃ | 2110.9 | Strongly π-Accepting |

This table presents representative data for common phosphine ligands to illustrate the concept and is not inclusive of Pentaphospholane, pentaethyl-.

Theoretical and Computational Chemistry Studies

Application of Quantum Chemical Calculationsuni-muenchen.deresearchgate.net

Quantum chemical calculations are fundamental tools for investigating molecular systems. uni-muenchen.de These methods, rooted in quantum mechanics, can predict molecular structures, energies, and various properties before a compound is ever synthesized in a lab. uni-muenchen.de

Ab Initio Methods in Computational Chemistry

The term "ab initio," meaning "from the beginning," refers to computational methods based directly on quantum mechanical first principles without the inclusion of experimental data. These methods, such as Hartree-Fock and more advanced techniques like Møller–Plesset perturbation theory or Coupled Cluster theory, aim to solve the Schrödinger equation for a given molecule. They are generally more computationally intensive than DFT but can offer higher accuracy for certain properties and systems, providing a systematic way to approach the exact solution.

Molecular Orbital Analysis and Electronic Structure Investigations

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. Analysis of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic properties. For pentaethylpentaphospholane, MO analysis would reveal the nature of the P-P and P-C bonds, the distribution of electron density, and would help predict how the molecule might interact with other chemical species.

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, chemists can determine the most likely mechanism for a given transformation. uni-muenchen.de This approach can identify reactive intermediates and calculate activation energy barriers, which are key to understanding reaction rates. For a substituted cyclophosphane, this could involve modeling its formation, decomposition, or reactions with other molecules.

Prediction of Molecular Properties and Reactivity

Beyond structure and energy, computational chemistry can predict a wide range of molecular properties. nih.gov This includes physical properties like dipole moment and polarizability, as well as reactivity descriptors that indicate where a molecule is most likely to undergo an electrophilic or nucleophilic attack. acs.org Machine learning models are increasingly being trained on large datasets of computed properties to accelerate the discovery of new molecules with desired characteristics. acs.org

Complementarity and Interplay with Experimental Data

The most powerful approach in modern chemical research often involves a close collaboration between computational and experimental work. Computational studies can guide experimental design by predicting the outcomes of reactions or the properties of target molecules. Conversely, experimental results provide crucial benchmarks for validating and refining computational methods. For instance, calculated NMR chemical shifts for a proposed structure of pentaethylpentaphospholane could be compared with experimental spectra to confirm its identity and conformation.

Advanced Topics in Cyclopolyphosphorus Chemistry

Low-Coordinated Phosphorus Fragments

Low-coordinated phosphorus compounds, such as phosphinidenes (R-P), are species that feature phosphorus atoms with a coordination number less than three. google.com These fragments are highly reactive intermediates in organophosphorus chemistry. google.com The chemistry of low-coordinate phosphorus has expanded significantly, challenging the traditional covalent bond rules and leading to the discovery of compounds with P-C multiple bonds. google.comresearchgate.net

Phosphinidenes can be generated from cyclopolyphosphines, such as (RP)n, through methods like retro-addition. core.ac.uk For instance, the irradiation of certain phospholene derivatives can result in the transfer of a phosphinidene (B88843) fragment. core.ac.uk The stability and reactivity of these low-coordinate species are heavily influenced by the substituents on the phosphorus atom. researchgate.net They are valuable precursors for synthesizing a wide range of previously inaccessible organophosphorus compounds, including their use as ligands in homogeneous catalysis. researchgate.netresearchgate.net The interaction of these fragments with transition metals is a key area of research, leveraging their ability to act as π-accepting ligands. researchgate.netresearchgate.net

Mixed-Substituted Cyclic Polyphosphines

The synthesis of cyclic polyphosphines with varied substituents on the phosphorus atoms allows for the fine-tuning of their chemical and physical properties. Classical methods for creating these structures include the reductive coupling of halophosphanes (R₂PX) or the dehydrocoupling of primary or secondary phosphines (RPH₂ or R₂PH). nih.govresearchgate.net For example, many alkyl-substituted cyclotetraphosphanes are prepared through the condensation reaction of RPH₂ and RPCl₂. researchgate.net

The synthesis of mixed aryl-alkyl tertiary phosphines can be achieved using the Grignard approach. researchgate.net Palladium-catalyzed cross-coupling reactions between aryl halides or triflates and secondary phosphines or chlorophosphines are also common methods for C-P bond formation. organic-chemistry.org The properties of the resulting mixed-substituted cyclophosphines can be analyzed using various spectroscopic techniques. For example, mixed-substituted phenyl-ethyl-cyclotetraphosphanes exhibit ³¹P NMR chemical shifts similar to those of tetraphenylcyclotetraphosphane, (PPh)₄. researchgate.net

Below is a table summarizing synthetic approaches to mixed-substituted phosphines.

| Method | Reactants | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Reductive Coupling | Dihalophosphanes (RPX₂) | PEt₃/Zn | Dibromodiphosphane | researchgate.net |

| Condensation | RPH₂ and RPCl₂ | None | Alkyl-substituted cyclotetraphosphanes | researchgate.net |

| Grignard Approach | Grignard Reagent, PCl₃ | None | Mixed aryl-alkyl tertiary phosphines | researchgate.net |

| Palladium-Catalyzed Cross-Coupling | Aryl Halides, Secondary Phosphines | Pd(OAc)₂/Diphosphine Ligand | Aryl-substituted phosphines | organic-chemistry.org |

P-Heterocyclic Systems with Mixed Heteroatoms (e.g., P,N-Heterocycles)

P-heterocyclic systems containing both phosphorus and nitrogen atoms have gained significant attention due to their applications in materials science, coordination chemistry, and as building blocks for polymers. rsc.orgchemrxiv.org While five- and six-membered rings are common, the synthesis of larger, seven-membered P,N-heterocycles remains a challenge. rsc.orgchemrxiv.orgrsc.org

The synthesis of phosphorus-containing heterocycles can be broadly categorized into two main strategies: the direct phosphorylation of a pre-existing heterocycle and the construction of the heterocyclic ring using an organophosphorus synthon. bohrium.com Direct phosphorylation is a versatile method due to the wide array of available phosphorylating agents and the ability to perform the reaction through nucleophilic, electrophilic, or radical pathways. bohrium.com

Another key strategy is heterocyclization, which involves forming the ring structure with the participation of a phosphorus-containing building block. bohrium.com For P,N-heterocycles, this can involve the reaction of a cyclopolyphosphine with a nitrogen-containing reagent. P–N bond formation is often more straightforward than P–C bond formation and can frequently be accomplished in a "one-pot" synthesis protocol. nih.gov

Cycloaddition reactions are a powerful tool for constructing cyclic compounds from unsaturated molecules. wikipedia.orgfiveable.me In phosphorus chemistry, these reactions can be used to create complex heterocyclic structures. novapublishers.comrsc.orglibretexts.org A particularly interesting application is the ring expansion of smaller phosphorus heterocycles to form larger, more complex systems. uvic.caacs.org

For example, the reaction of a five-membered phosphorus ring with electronically activated alkynes can lead to ring expansion, forming a seven-membered heterocycle through the cleavage of a P-N bond in a P,N-containing precursor. rsc.org Computational and experimental studies support a stepwise mechanism for such transformations, often involving the initial formation of a five-membered ring followed by a ring-expansion step. rsc.orgchemrxiv.orgrsc.org The activation of strained three-membered phosphorus heterocycles, such as azaphosphirenes, with nitriles can also promote ring expansion reactions to form larger P,N-heterocycles. um.es

Regioselectivity is a critical aspect of synthesizing P,N-heterocycles, especially when using asymmetric reactants. The use of asymmetric alkynes in cycloaddition reactions with azophosphines allows for the regioselective synthesis of specific five- and seven-membered P,N-heterocycles. rsc.orgchemrxiv.orgrsc.org The outcome of these reactions can often be controlled by the choice of catalyst and reaction conditions. bohrium.com

For instance, in the synthesis of diazaphosphole radical cation complexes from the reaction of azaphosphirene complexes with nitriles, the observed high regioselectivity can be explained using principles from Hard and Soft Acids and Bases (HSAB) theory. um.es Similarly, in the development of vinyldiazaphosphonates from N-heterocyclic phosphines and allenes, the reaction proceeds with complete regioselectivity. acs.org

Lewis acids can play a crucial role in the synthesis of P,N-heterocycles by activating the reactants and influencing the reaction pathway. beilstein-journals.orgresearchgate.net For example, the Lewis acid BF₃·Et₂O can promote the ring expansion of phosphiranes to form 1,2-azaphospholidines. acs.org

A particularly interesting development is the use of Frustrated Lewis Pairs (FLPs), which are combinations of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct. wikipedia.org This "unquenched" reactivity allows them to activate a variety of small molecules. wikipedia.org In the context of P,N-heterocycle synthesis, a Lewis acidic borane (B79455) like B(C₆F₅)₃ has been shown to either catalyze the formation of a seven-membered ring or trap a key reaction intermediate through an FLP mechanism, depending on the substituents on the phosphorus precursor. rsc.orgchemrxiv.orgrsc.org The interaction between phosphorus-based Lewis bases and borane Lewis acids can lead to the formation of zwitterionic adducts or facilitate reactions like the splitting of dihydrogen. nih.govrsc.org

The table below provides examples of P,N-heterocycle synthesis and related reactions.

| Reaction Type | Phosphorus Source | Reagent | Catalyst/Promoter | Product | Reference |

|---|---|---|---|---|---|

| Ring Expansion | Five-membered P,N-heterocycle | Activated Alkyne | - | Seven-membered P,N-heterocycle | rsc.org |

| Ring Expansion | Iminylphosphirane Complex | - | BF₃·Et₂O | 1,2-Azaphospholidine | acs.org |

| Cycloaddition/Ring Expansion | Azophosphine | Asymmetric Alkyne | B(C₆F₅)₃ (optional) | Regioselective 5- & 7-membered P,N-rings | rsc.orgchemrxiv.orgrsc.org |

| Phospha-Michael/Substitution | N-Heterocyclic Phosphine (B1218219) (NHP) | Allene | - | Vinyldiazaphosphonate | acs.org |

Future Research Directions and Outlook for Pentaphospholane, Pentaethyl

The field of organophosphorus chemistry is continually evolving, driven by the pursuit of novel molecular architectures with unique reactivity and applications. Pentaphospholane, pentaethyl-, a cyclopolyphosphine with a five-membered phosphorus ring, represents a fascinating yet underexplored member of this class of compounds. The following sections outline promising future research directions that could unlock its full potential, focusing on synthetic innovation, mechanistic discovery, and the expansion of its functional applications.

Table 1: Chemical Identifiers for Pentaphospholane, pentaethyl-

| Identifier | Value |

|---|---|

| IUPAC Name | 1,2,3,4,5-pentaethyl-1,2,3,4,5-pentaphospholane |

| Common Name | Pentaethylcyclopentaphosphine |

| CAS Number | 4141-67-7 |

| Molecular Formula | C10H25P5 |

| Abbreviation | (PEt)5 |

Q & A

Q. What are the standard synthetic routes for pentaethyl pentaphospholane, and how can researchers ensure reproducibility?

Methodological Answer:

- Synthetic Routes : Begin with phosphorus precursor compounds (e.g., PH₃ derivatives) and ethylating agents under inert atmospheres. Monitor reaction progress via <sup>31</sup>P NMR to track intermediate formation.

- Reproducibility : Use a master mix of reagents to minimize batch variability . Avoid cross-contamination by using fresh tips and dedicated glassware . Validate purity through elemental analysis and mass spectrometry.

- Key Considerations : Document reaction parameters (temperature, solvent, stoichiometry) rigorously, as minor deviations in phosphorus chemistry can lead to side products .

Q. What spectroscopic and chromatographic methods are optimal for characterizing pentaethyl pentaphospholane?

Methodological Answer :

- Spectroscopy : <sup>31</sup>P NMR is critical for identifying phosphorus environments. Pair with IR spectroscopy to detect P–C and P–O bonds.

- Chromatography : Use reverse-phase HPLC with UV detection (200–300 nm) for purity assessment. Calibrate with known standards to resolve co-eluting impurities .

- Data Validation : Compare spectral data with computational predictions (DFT calculations) to confirm structural assignments .

Q. How should researchers assess the thermal and chemical stability of pentaethyl pentaphospholane under varying conditions?

Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen. Use differential scanning calorimetry (DSC) to identify decomposition exotherms.

- Chemical Stability : Test reactivity with protic solvents (e.g., H₂O, alcohols) and oxidizing agents. Quantify degradation products via GC-MS .

- Protocol Design : Include negative controls (e.g., inert solvent blanks) to distinguish ambient vs. reaction-driven degradation .

Advanced Research Questions

Q. How can computational chemistry models be integrated with experimental data to elucidate the electronic structure of pentaethyl pentaphospholane?

Methodological Answer :

- Computational Workflow : Perform DFT calculations (e.g., B3LYP/6-31G*) to model geometry and frontier molecular orbitals. Validate against experimental NMR chemical shifts .

- Synergy with Experiment : Use Hirshfeld charge analysis to predict electrophilic/nucleophilic sites, then test via kinetic studies with model substrates .

- Limitations : Address discrepancies between computed and observed reactivity by adjusting solvation models or basis sets .

Q. What strategies resolve contradictions in reported reactivity data of pentaethyl pentaphospholane across different studies?

Methodological Answer :

- Meta-Analysis : Apply inclusion criteria (e.g., route of synthesis, purity thresholds) to filter studies, similar to toxicological data evaluation .

- Controlled Replication : Reproduce conflicting experiments with standardized reagents and conditions. Use statistical tools (e.g., ANOVA) to isolate variable impacts .

- Theoretical Alignment : Reconcile data by proposing mechanistic pathways that account for solvent or catalyst effects .

Q. What advanced catalytic applications of pentaethyl pentaphospholane are underexplored, and how can researchers design experiments to investigate them?

Methodological Answer :

- Application Screening : Test as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling). Compare activity with traditional phosphines via turnover frequency (TOF) metrics .

- Experimental Design : Use a fractional factorial design to optimize catalyst loading, temperature, and solvent polarity .

- Scope Definition : Narrow hypotheses using the FINER criteria (e.g., "Does steric bulk enhance selectivity in C–H activation?") .

Data Analysis & Theoretical Frameworks

Q. What statistical approaches are recommended for analyzing non-linear kinetic data in reactions involving pentaethyl pentaphospholane?

Methodological Answer :

How can the FINER criteria be applied to formulate high-impact research questions on pentaethyl pentaphospholane’s novel properties?

Methodological Answer :

- FINER Framework :

- Feasible : Ensure access to specialized instrumentation (e.g., glovebox for air-sensitive studies).

- Novel : Target gaps (e.g., "How do ethyl groups modulate ring strain in pentaphospholanes?").

- Ethical : Follow hazard protocols for phosphorus handling .

- Relevant : Align with emerging fields (e.g., main-group catalysis) .

Safety & Compliance

Q. What safety protocols are critical when handling pentaethyl pentaphospholane, given its potential reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.